molecular formula C20H16ClFN2OS B2530923 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223806-90-3

3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2530923
CAS RN: 1223806-90-3
M. Wt: 386.87
InChI Key: HOFKQCHSLFAQRY-UHFFFAOYSA-N
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Description

The compound 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a derivative of thiourea, which is a class of compounds known for their diverse applications in medicinal chemistry and as building blocks in organic synthesis. The structure of this compound suggests that it contains both a chlorophenyl and a fluorobenzoyl group, which are likely to influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. In the case of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, the synthesis was carried out by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good results . This method could potentially be adapted for the synthesis of 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiourea moiety, which is almost planar. The conformation of the C=S and C=O double bonds is typically antiperiplanar, which is stabilized by an intramolecular N-H…O hydrogen bond . This conformation is likely to be present in the compound of interest, contributing to its stability and dictating its reactivity.

Chemical Reactions Analysis

Thiourea derivatives are known to participate in various chemical reactions, primarily due to the reactivity of the thiourea moiety. The presence of the chlorophenyl and fluorobenzoyl groups in the compound may allow for selective reactions at these sites. For instance, the N-H…S=C hydrogen bonds observed in crystal packing of similar compounds suggest that intermolecular interactions could play a significant role in the reactivity of such molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be inferred from spectroscopic data. For example, the infrared spectra of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives show significant stretching vibrations corresponding to the N-H, C=O, C-N, and C=S groups . These vibrations are indicative of the functional groups present and can be used to predict the properties of 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione. The 13C NMR chemical shift for the thiourea moiety is another important characteristic that can be used to analyze the compound's properties .

Scientific Research Applications

Synthetic Methodologies and Structural Analyses

  • Development of Fluorinated Pyrazoles - Research focused on the synthesis of fluorinated pyrazoles, which are important for their potential applications in medicinal chemistry. The study outlines a strategy involving the monofluorination of β-methylthio-β-enaminoketones, which could relate to the broader chemical class of fluorinated compounds and their synthetic pathways (Surmont et al., 2011).

  • Investigation of Spirohydantoin Derivatives - Analysis of spirohydantoin-based compounds, including studies on their crystalline structures and intermolecular interactions, provides insights into the structural properties and potential applications of such compounds in various fields, including materials science (Simić et al., 2021).

properties

IUPAC Name

[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2OS/c21-15-5-3-4-14(12-15)17-19(26)24(20(23-17)10-1-2-11-20)18(25)13-6-8-16(22)9-7-13/h3-9,12H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFKQCHSLFAQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

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